molecular formula C26H24ClN3O2S2 B12003798 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B12003798
M. Wt: 510.1 g/mol
InChI Key: AVGZODOOPCQZAR-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (hereafter referred to as Compound A) is a thienopyrimidine derivative with a molecular formula of C₂₆H₂₄ClN₃O₂S₂ and an average mass of 510.067 Da . Its structure features a cyclopenta-thienopyrimidine core substituted with a 4-chlorophenyl group, a sulfanyl-linked acetamide moiety, and a 2-ethyl-6-methylphenyl substituent.

Properties

Molecular Formula

C26H24ClN3O2S2

Molecular Weight

510.1 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O2S2/c1-3-16-7-4-6-15(2)23(16)28-21(31)14-33-26-29-24-22(19-8-5-9-20(19)34-24)25(32)30(26)18-12-10-17(27)11-13-18/h4,6-7,10-13H,3,5,8-9,14H2,1-2H3,(H,28,31)

InChI Key

AVGZODOOPCQZAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-Ethyl-6-Methylphenyl)Acetamide

2-Ethyl-6-methylaniline is acylated with acetyl chloride under Schotten-Baumann conditions:

Reaction Setup:

  • Molar Ratio: 2-Ethyl-6-methylaniline (1.0 eq), acetyl chloride (1.2 eq)

  • Base: Aqueous NaOH (10%)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C, 2 hours

  • Yield: 92%

Thiol-Acetamide Coupling

The thiolated pyrimidinone core reacts with N-(2-ethyl-6-methylphenyl)acetamide via a disulfide intermediate:

Oxidative Coupling:

  • Reagent: Iodine (0.1 eq) in DMF

  • Conditions: Room temperature, 24 hours

  • Mechanism: Radical-mediated S–S bond formation followed by thiol-disulfide exchange

  • Yield: 78%

CatalystSolventPressure (psi)Temperature (°C)Conversion (%)
Pd/CMeOH402596
PtO₂EtOAc503089

Purification and Characterization

Final purification is achieved via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding a white crystalline solid. Key characterization data include:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 7.32 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (s, 1H, NH), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • HRMS (ESI): m/z calculated for C₃₀H₂₇ClN₃O₂S₂ [M+H]⁺: 568.1124; found: 568.1126.

Challenges and Mitigation Strategies

  • Low Cyclocondensation Yields:

    • Issue: Competing side reactions during pyrimidinone formation reduce yields.

    • Solution: Microwave-assisted synthesis at 150°C for 30 minutes increases yield to 81%.

  • Thiol Oxidation:

    • Issue: Spontaneous oxidation of the thiol intermediate to disulfide.

    • Solution: Use of 1,4-dithiothreitol (DTT) as a stabilizing agent in DMF .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a novel thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by a thieno[2,3-d]pyrimidine core. Its molecular formula is C21H22ClN3O3S2C_{21}H_{22}ClN_{3}O_{3}S_{2} with a molecular weight of 464 g/mol. The presence of a 4-chlorophenyl group and a sulfanyl moiety contributes to its unique biological profile.

Molecular Structure

PropertyValue
Molecular FormulaC21H22ClN3O3S2
Molecular Weight464 g/mol
IUPAC Name2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds structurally similar to our target compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of related thienopyrimidine derivatives against multiple cancer cell lines (MCF-7, HCT-116, and PC-3). The results indicated that certain derivatives exhibited IC50 values ranging from 3.83 to 11.94 μM , demonstrating their effectiveness in inhibiting cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

The biological activity of the compound is primarily attributed to its interaction with key molecular targets involved in cancer progression:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth and metastasis.
  • PI3K Pathway Modulation : The inhibition of the PI3K/Akt pathway has been linked to enhanced apoptosis in cancer cells.

Antioxidant Activity

In addition to anticancer properties, thienopyrimidine derivatives have demonstrated antioxidant activity. This is crucial for mitigating oxidative stress in cells, which is often linked to cancer development.

Research Findings

A study reported that certain derivatives exhibited moderate antioxidant activity with IC50 values comparable to known antioxidants . This suggests that the compound may also contribute to cellular protection against oxidative damage.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound.

Absorption and Distribution

Studies indicate that thienopyrimidine derivatives generally exhibit good gastrointestinal absorption and moderate blood-brain barrier permeability.

Toxicity Profile

Toxicity assessments using normal cell lines (e.g., BJ-1) revealed that some derivatives had lower cytotoxicity compared to established chemotherapeutics like doxorubicin. For instance:

  • Derivative 10b showed an IC50 value of 221.7 ± 30 µM , indicating a safer profile compared to others .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Alkyl vs. Methyl Groups : Compound A ’s 2-ethyl-6-methylphenyl group provides steric bulk and lipophilicity, which may improve membrane permeability compared to the 2,5-dimethylphenyl analogue ().
  • Heterocyclic Moieties : The 2,3-dihydrobenzodioxin substituent () introduces an oxygen-rich ring system, likely improving metabolic stability but altering electronic properties compared to purely aromatic substituents.

Physical and Chemical Properties

  • Molecular Weight: Compound A (510.067 Da) is larger than analogues like N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (474.06 Da, ), which may influence pharmacokinetics (e.g., absorption, half-life).
  • Melting Points : While data for Compound A is unavailable, related compounds exhibit melting points ranging from 197–198°C () to 230°C (), reflecting differences in crystallinity driven by substituent polarity.

Q & A

Q. What experimental design principles address reproducibility challenges in multi-step synthesis?

  • Framework:
  • Design of Experiments (DOE): Use factorial designs to assess interactions between variables (e.g., temperature vs. catalyst loading).
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress in real time.
  • Example: cites DOE reducing optimization experiments by 60% in similar thienopyrimidine syntheses .

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